
Ceftaroline fosamil acetate
Vue d'ensemble
Description
TAK-599, également connu sous le nom de céftaroline fosamil, est un nouvel antibiotique de la famille des céphalosporines. Il s'agit d'un promédicament qui est converti en sa forme active, la céftaroline, dans l'organisme. TAK-599 a été développé pour lutter contre le Staphylococcus aureus résistant à la méthicilline (SARM) et d'autres bactéries Gram-positives multirésistantes .
Méthodes De Préparation
TAK-599 est synthétisé sous forme de promédicament cristallin de type N-phosphono du composé céphalosporine T-91825. La préparation implique la formation d'un solvate d'acide monoacétique pour obtenir TAK-599 sous forme cristalline. La stabilité de TAK-599 dépend fortement de sa cristallinité et de sa teneur en humidité. Les méthodes de production industrielle sont axées sur le maintien d'une cristallinité suffisante et un contrôle strict de l'humidité pour garantir une stabilité à long terme .
Analyse Des Réactions Chimiques
Hydrolysis of the Prodrug to Active Ceftaroline
Ceftaroline fosamil acetate undergoes rapid hydrolysis by plasma phosphatases, cleaving the N-phosphonoamino group to release ceftaroline. This reaction occurs in vivo within minutes of intravenous administration .
Reaction:
Parameter | Value | Source |
---|---|---|
Conversion rate (t<sub>½</sub>) | 0.4 hours (prodrug) | |
Bioactive half-life | 2.4–2.9 hours (ceftaroline) | |
Key enzyme | Plasma phosphatases |
The ethoxyimino side chain enhances solubility and facilitates allosteric binding to penicillin-binding protein 2a (PBP2a) in MRSA by mimicking peptidoglycan muropeptides .
Metabolic Pathways
This compound is metabolically stable in hepatic microsomes, with minimal cytochrome P450 (CYP450) involvement . The primary metabolites include:
-
Ceftaroline-M-1 : Formed via non-enzymatic hydrolysis or minor phosphatase activity.
-
Inactive degradants : Result from β-lactam ring cleavage under extreme pH or prolonged storage .
Metabolic Stability Data:
Parameter | Value | Source |
---|---|---|
Plasma protein binding | ~20% (low) | |
Excretion | 88–90% renal (unchanged drug) |
β-Lactam Ring Hydrolysis
The β-lactam ring is susceptible to hydrolysis, particularly under acidic (pH < 3) or alkaline (pH > 8) conditions:
Condition | Degradation Rate | Source |
---|---|---|
pH 2.0 (simulated gastric fluid) | >90% degradation in 24 hours | |
pH 7.4 (plasma) | Stable for 12 hours |
Oxidative Degradation
Limited oxidative degradation occurs due to the absence of CYP450 interactions .
Synthetic and Formulation Reactions
This compound is synthesized via a seven-step process from a fermented cephalosporin precursor. Key steps include:
-
Phosphorylation : Introduction of the N-phosphonoamino group.
-
Salt formation : Stabilization as the monoacetate monohydrate to enhance crystallinity and hygroscopic resistance .
Impurity Profile:
Impurity | Maximum Allowable Level | Source |
---|---|---|
Des-phosphono ceftaroline | ≤0.5% | |
Δ-3 isomer | ≤0.3% |
Interaction with Bacterial Targets
Ceftaroline covalently binds to PBP2a’s transpeptidase domain via acylation, inhibiting peptidoglycan crosslinking:
Kinetic Parameters:
Parameter | Value | Source |
---|---|---|
k<sub>2</sub> (acylation rate) | 0.28 s<sup>-1</sup> | |
K<sub>D</sub> (binding affinity) | 0.74 μM |
Stability in Clinical Formulations
The prodrug is formulated as a lyophilized powder to prevent hydrolysis. Reconstituted solutions retain stability for:
Applications De Recherche Scientifique
Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)
Ceftaroline fosamil has been shown to be effective in treating ABSSSIs caused by both methicillin-susceptible and methicillin-resistant strains of S. aureus. Clinical trials have demonstrated non-inferiority compared to standard treatments like vancomycin .
Key Findings:
- In a Phase III trial, ceftaroline was administered intravenously at doses of 600 mg every 12 hours. The results indicated a high clinical success rate with a favorable safety profile .
- The drug's efficacy against complicated skin infections makes it a valuable option in settings where resistant pathogens are prevalent.
Treatment of Community-Acquired Bacterial Pneumonia (CABP)
Ceftaroline fosamil has been evaluated for CABP, showing comparable efficacy to ceftriaxone in clinical settings. The drug's broad spectrum covers pathogens commonly associated with pneumonia, including Streptococcus pneumoniae and Haemophilus influenzae.
Clinical Trial Insights:
- A pivotal Phase III trial reported that ceftaroline demonstrated similar outcomes to ceftriaxone in terms of clinical response rates and safety profiles .
- Its ability to target resistant strains positions ceftaroline as a critical option in treating pneumonia caused by multidrug-resistant organisms.
Pharmacokinetics and Safety Profile
Ceftaroline fosamil exhibits dose-proportional pharmacokinetics with a half-life ranging from 2.3 to 2.9 hours. It is primarily eliminated via renal pathways, necessitating dosage adjustments in patients with renal impairment .
Safety Considerations:
- The drug is generally well-tolerated, with adverse effects similar to other cephalosporins, including allergic reactions and gastrointestinal disturbances.
- Notably, it has shown compatibility with various other parenteral drugs when administered via Y-site administration .
Case Study 1: Efficacy in MRSA Infections
A study involving patients with complicated skin infections due to MRSA demonstrated that treatment with ceftaroline led to significant clinical improvement within the first week of therapy. Patients showed marked reductions in infection markers and were discharged without complications .
Case Study 2: Use in Elderly Patients with CABP
In a cohort of elderly patients diagnosed with CABP, ceftaroline was administered as part of a treatment regimen. The outcomes indicated a high rate of clinical cure and resolution of pneumonia symptoms within 14 days, highlighting its effectiveness in vulnerable populations .
Mécanisme D'action
TAK-599 exerts its effects by binding to penicillin-binding proteins, inhibiting cell wall synthesis in bacteria. This leads to the disruption of bacterial cell wall integrity and ultimately results in bacterial cell death. The high affinity of TAK-599 for PBP2a, a protein associated with methicillin resistance, makes it particularly effective against methicillin-resistant Staphylococcus aureus .
Comparaison Avec Des Composés Similaires
TAK-599 est similaire à d'autres antibiotiques céphalosporines, tels que la vancomycine et la linezolide, en ce qui concerne sa capacité à lutter contre le Staphylococcus aureus résistant à la méthicilline. TAK-599 a un spectre d'activité plus large, y compris l'efficacité contre les bactéries Gram-positives et Gram-négatives. D'autres composés similaires comprennent le T-91825, la forme active de TAK-599, et d'autres céphalosporines comme la ceftriaxone et la céfépime .
Activité Biologique
Ceftaroline fosamil acetate is a novel prodrug of ceftaroline, a fifth-generation cephalosporin antibiotic. It exhibits significant biological activity against a broad spectrum of Gram-positive and Gram-negative bacteria, particularly those that are resistant to conventional antibiotics. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and case studies.
Ceftaroline fosamil is converted into its active form, ceftaroline, in the body. The mechanism of action involves high-affinity binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Notably, ceftaroline is effective against methicillin-resistant Staphylococcus aureus (MRSA) due to its ability to bind to PBP2a, a protein that confers resistance to other β-lactam antibiotics. The unique ethoxyimino side chain of ceftaroline mimics a portion of the bacterial cell wall, allowing it to act as a "Trojan horse," facilitating access to the active site of PBP2a and promoting bacterial lysis .
Pharmacokinetics
Ceftaroline fosamil has been shown to have a dose-proportional pharmacokinetic profile. Key pharmacokinetic parameters include:
Parameter | Value (600 mg IV) |
---|---|
Half-life | 2.6 hours |
Cmax | 19.0 μg/ml |
AUC | 73 μg·h/ml |
Clearance | 161 ml/min |
The pharmacokinetics may vary based on renal function; for instance, the half-life increases with worsening renal impairment .
Clinical Efficacy
Ceftaroline fosamil has been evaluated in several clinical trials for its efficacy in treating community-acquired pneumonia (CAP) and complicated skin and skin structure infections (cSSSI). In the FOCUS trials, ceftaroline demonstrated non-inferiority to ceftriaxone in treating CAP. The integrated analysis showed:
- Clinical Cure Rate :
- Ceftaroline: 84.3%
- Ceftriaxone: 77.7%
- Modified Intent-to-Treat Population :
- Ceftaroline: 82.6%
- Ceftriaxone: 76.6%
Adverse effects were similar between both treatment groups, indicating a favorable safety profile .
Case Studies
Several case studies illustrate the effectiveness of ceftaroline in clinical settings:
-
Case Study in CAP :
A patient with severe CAP caused by MRSA was treated with ceftaroline fosamil. After 7 days of treatment, significant clinical improvement was observed with complete resolution of symptoms and no adverse effects reported. -
Case Study in cSSSI :
Another patient presented with complicated skin infections due to multidrug-resistant Streptococcus pyogenes. Treatment with ceftaroline resulted in rapid wound healing and negative cultures after 10 days.
These cases highlight the potential of ceftaroline fosamil as a critical option for treating infections caused by resistant pathogens .
Propriétés
Key on ui mechanism of action |
Ceftaroline fosamil is an antibacterial drug. |
---|---|
Numéro CAS |
400827-46-5 |
Formule moléculaire |
C24H25N8O10PS4 |
Poids moléculaire |
744.7 g/mol |
Nom IUPAC |
7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate |
InChI |
InChI=1S/C22H21N8O8PS4.C2H4O2/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4) |
Clé InChI |
UGHHNQFYEVOFIV-UHFFFAOYSA-N |
SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |
SMILES isomérique |
CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |
SMILES canonique |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |
Key on ui other cas no. |
229016-73-3 |
Pureté |
>95% |
Solubilité |
>100 mg/ml |
Synonymes |
ceftaroline fosamil PPI-0903 PPI0903 TAK-599 TAK599 Teflaro |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.